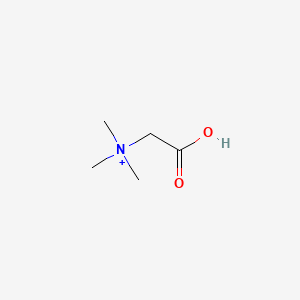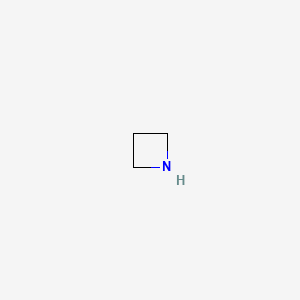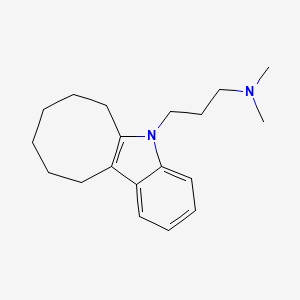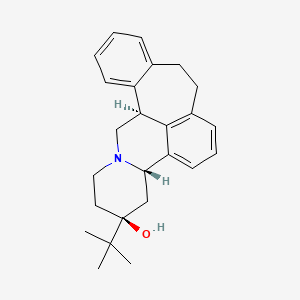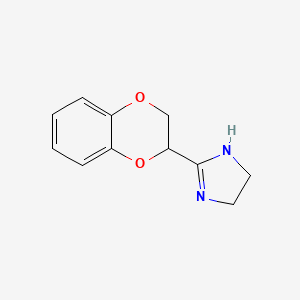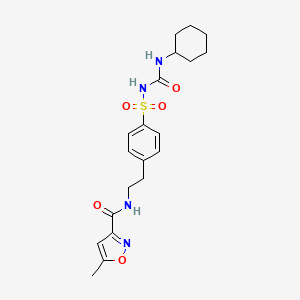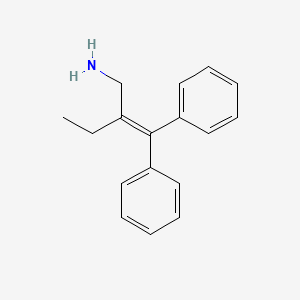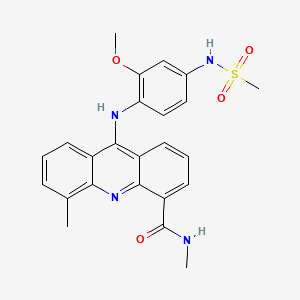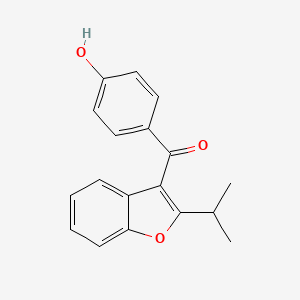
(4-Hydroxyphenyl)(2-isopropyl-1-benzofuran-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Isopropyl-1-benzofuran-3-yl)(4-hydroxyphenyl)methanone is a member of benzofurans.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Activity
Research shows that derivatives of (4-Hydroxyphenyl)(2-isopropyl-1-benzofuran-3-yl)methanone have been synthesized and evaluated for their antimicrobial and antifungal properties. For instance, Ashok et al. (2017) synthesized new substituted methanones and found them to have significant antibacterial and antifungal activities (Ashok et al., 2017). Similarly, Aswathanarayanappa et al. (2012) reported the synthesis of 5-phenyl-1-benzofuran-2-yl derivatives, which exhibited promising antimicrobial and antioxidant activities (Aswathanarayanappa et al., 2012).
Synthesis Techniques
Innovative synthesis techniques for derivatives of (4-Hydroxyphenyl)(2-isopropyl-1-benzofuran-3-yl)methanone have been developed. Fan et al. (2017) described a photoinduced rearrangement method for synthesizing benzoaryl-5-yl(2-hydroxyphenyl)methanones, which offered a novel procedure without using transition metals or oxidants (Fan et al., 2017). Additionally, Luo and Naguib (2012) presented a synthetic approach for creating selective receptor agonists using similar compounds (Luo & Naguib, 2012).
Molecular Docking and Biological Properties
Molecular docking studies have been conducted to understand the biological properties of these compounds. Rashmi et al. (2014) synthesized novel derivatives and performed docking studies to support their antimicrobial and antioxidant properties (Rashmi et al., 2014). Shankar et al. (2016) also conducted similar studies, revealing potent antibacterial and antifungal activities (Shankar et al., 2016).
Dielectric and Thermal Properties
The dielectric and thermal properties of compounds related to (4-Hydroxyphenyl)(2-isopropyl-1-benzofuran-3-yl)methanone have been studied. Çelik and Coskun (2018) synthesized a methacrylate polymer with related structures and analyzed its thermal behavior and dielectric measurements (Çelik & Coskun, 2018).
Cancer Cell Line Studies
These compounds have also been tested for their effects on cancer cell lines. Shankar et al. (2018) evaluated novel derivatives for their antimicrobial activity and cytotoxicity against human cervical cancer cell lines (Shankar et al., 2018).
Propriétés
Numéro CAS |
10454-62-3 |
|---|---|
Formule moléculaire |
C18H16O3 |
Poids moléculaire |
280.3 g/mol |
Nom IUPAC |
(4-hydroxyphenyl)-(2-propan-2-yl-1-benzofuran-3-yl)methanone |
InChI |
InChI=1S/C18H16O3/c1-11(2)18-16(14-5-3-4-6-15(14)21-18)17(20)12-7-9-13(19)10-8-12/h3-11,19H,1-2H3 |
Clé InChI |
XAQBOJLRKOBRFJ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)O |
SMILES canonique |
CC(C)C1=C(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)O |
Autres numéros CAS |
10454-62-3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



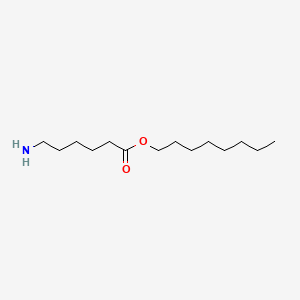
![6-Formyl-5'-hydroxy-5,5-dimethyl-8'-methylidene-1',9'-dioxohexahydro-1'H,3'H-spiro[cyclohexane-1,4'-[2]oxa[7,9a]methanocyclohepta[c]pyran]-2-yl acetate](/img/structure/B1206926.png)
